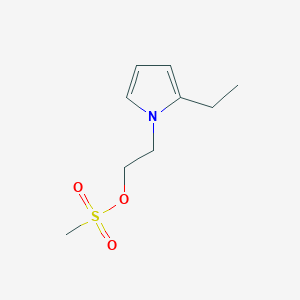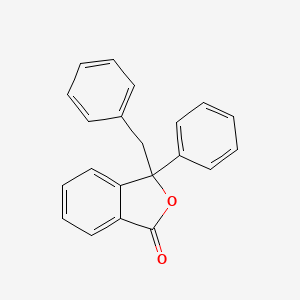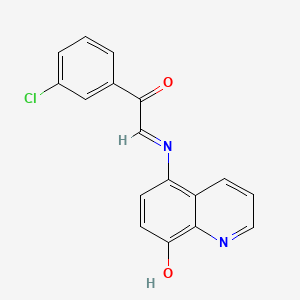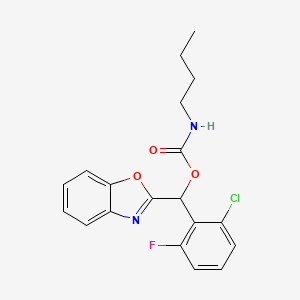
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate is a complex organic compound with the molecular formula C19H18ClFN2O3. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole coreThe reaction conditions often include the use of solvents like methanol and catalysts such as potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
Applications De Recherche Scientifique
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research indicates its potential as an anticancer agent, with studies showing activity against various cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: Compared to these similar compounds, Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate exhibits unique properties due to the presence of the butylcarbamate moiety and the specific substitution pattern on the benzoxazole ring. These structural differences contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
104029-66-5 |
|---|---|
Formule moléculaire |
C19H18ClFN2O3 |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-butylcarbamate |
InChI |
InChI=1S/C19H18ClFN2O3/c1-2-3-11-22-19(24)26-17(16-12(20)7-6-8-13(16)21)18-23-14-9-4-5-10-15(14)25-18/h4-10,17H,2-3,11H2,1H3,(H,22,24) |
Clé InChI |
IGAFXBFJUFBXHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)

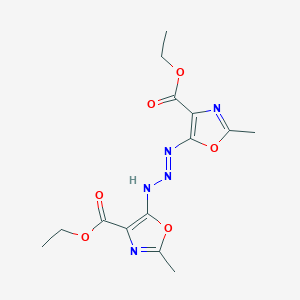
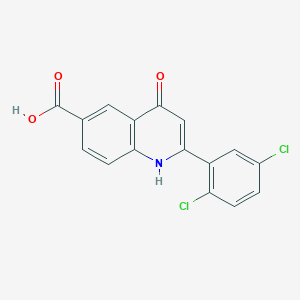
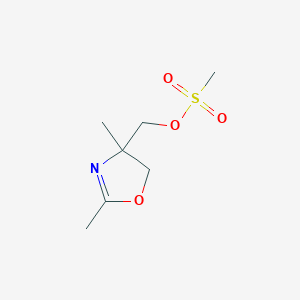
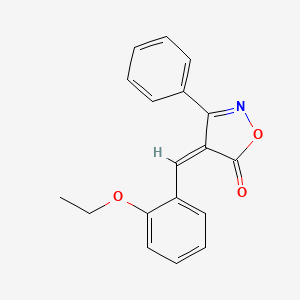
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
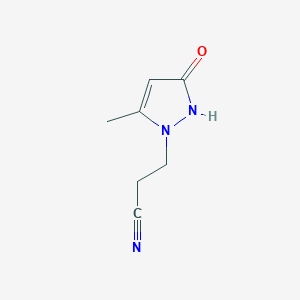
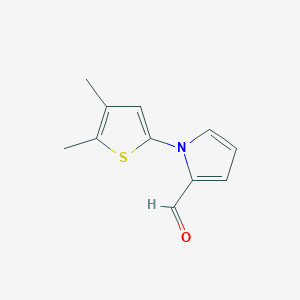
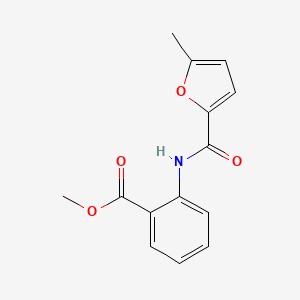
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
